molecular formula C14H23NO3 B1376022 Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate CAS No. 1421313-98-5

Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B1376022
CAS No.: 1421313-98-5
M. Wt: 253.34 g/mol
InChI Key: ZNJZBFPPQUKOBV-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate (CAS: 1421313-98-5) is a spirocyclic compound with a molecular formula of C₁₄H₂₃NO₃ and a molecular weight of 253.34 g/mol . It features a bicyclic structure comprising a piperidine ring fused to a cyclohexanone moiety, with a tert-butoxycarbonyl (Boc) group at the 2-position. This compound is widely utilized as a versatile intermediate in medicinal chemistry, particularly in the synthesis of conformationally constrained proline analogs and other bioactive molecules . Its spirocyclic architecture imparts rigidity, which is advantageous for modulating pharmacokinetic properties in drug candidates .

Properties

IUPAC Name

tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-7-14(10-15)6-4-5-11(16)9-14/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJZBFPPQUKOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Discovery:
    • Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate has been investigated for its potential as a scaffold in drug design. Its spirocyclic structure is known to enhance the biological activity of compounds, making it a valuable building block in the synthesis of novel pharmaceuticals.
    • Case Study: Research has indicated that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting its potential role in anticancer drug development .
  • Protein Degradation:
    • The compound is categorized as a building block for protein degraders, which are innovative therapeutic agents designed to selectively degrade specific proteins involved in disease processes. This application is particularly relevant in the context of targeted cancer therapies .

Synthetic Organic Chemistry

  • Synthesis of Complex Molecules:
    • This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desired properties.
    • Example Reaction: The compound can undergo reactions such as nucleophilic substitutions and cycloadditions, facilitating the synthesis of various derivatives with enhanced biological activities .

Material Science Applications

  • Polymer Chemistry:
    • This compound can be utilized in the formulation of polymers and materials with specific properties. Its ability to participate in polymerization reactions makes it a candidate for creating advanced materials with tailored functionalities.
    • Research Insight: Studies have shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Mechanism of Action

The mechanism by which tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific reactions being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Spirocyclic compounds with azaspiro[4.5]decane cores share structural similarities but differ in substituents, oxidation states, and heteroatom positions. Key analogues include:

Compound Name CAS Number Molecular Formula Key Structural Differences Key Properties
tert-Butyl 1-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate 2832167-37-8 C₁₄H₂₃NO₄ 8-Oxa substitution replaces a CH₂ group with oxygen Enhanced polarity; reduced lipophilicity (logP ~1.2 vs. 2.1 for target compound)
tert-Butyl 7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate 2095409-37-1 C₁₃H₂₄N₂O₃ Additional methyl and nitrogen groups at positions 7 and 9 Increased basicity (pKa ~8.5); potential for hydrogen bonding
tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate 1251003-79-8 C₁₃H₂₂N₂O₃ 9-Oxa and 6-aza substitutions Improved aqueous solubility (2.5 mg/mL vs. <1 mg/mL for target compound)
tert-Butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate 203661-68-1 C₁₃H₂₁NO₃ Smaller spiro[3.4]octane ring system Reduced steric bulk; higher conformational flexibility

Pharmacological and Toxicological Profiles

  • tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate: No carcinogenicity data; exhibits lower acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .

Biological Activity

Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate (CAS No. 1421313-98-5) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14H23NO3
  • Molecular Weight : 253.34 g/mol
  • Purity : ≥97% .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on cellular processes, particularly regarding oxidative stress and apoptosis.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-induced cellular damage. For instance, studies on related compounds have shown their ability to quench free radicals, thereby reducing oxidative stress in human cell lines .

Apoptosis Regulation

In vitro studies have demonstrated that tert-butyl derivatives can influence apoptosis pathways. For example, compounds that share structural similarities with this compound have been shown to modulate the expression of apoptosis-related proteins such as Bcl-2 and caspases, leading to reduced cell death in hepatoma cell lines exposed to oxidative stress .

Research Findings and Case Studies

  • Cell Viability Studies :
    • In a study assessing the protective effects of various spirocyclic compounds on HepG2 cells subjected to oxidative stress, tert-butyl derivatives demonstrated a significant increase in cell viability compared to untreated controls. This suggests that these compounds may mitigate the cytotoxic effects induced by oxidative agents .
  • Mechanistic Insights :
    • Mechanistic studies revealed that the antioxidant activity of this compound could be linked to its ability to enhance the expression of nuclear factor E2-related factor 2 (Nrf2), a key regulator in cellular defense against oxidative stress . This pathway is crucial for the upregulation of detoxifying enzymes and antioxidant proteins.

Comparative Analysis of Related Compounds

Compound NameStructureMolecular WeightBiological Activity
This compoundStructure253.34 g/molAntioxidant, anti-apoptotic
Tert-butyl hydroperoxideStructure102.13 g/molInduces oxidative stress
GanodermanondiolStructureVariesAntioxidant, hepatoprotective

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with EN 166 or NIOSH standards. Inspect gloves for integrity before use and follow proper removal techniques to avoid contamination .
  • Ventilation : Ensure local exhaust ventilation to minimize inhalation of aerosols or dust. Avoid open handling in non-fume hood environments .
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste services. Prevent entry into drains .
  • Fire Safety : Use alcohol-resistant foam or dry powder extinguishers. Toxic gases (CO, NOx_x, HBr) may form during combustion; firefighters require self-contained breathing apparatus .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :

  • Store in airtight containers under refrigeration (2–8°C) to prevent degradation. Ensure containers are upright to avoid leakage. Avoid exposure to moisture, heat, or ignition sources .
  • Incompatibilities : No specific incompatibilities are documented, but general precautions include isolating from strong acids/bases and oxidizing agents due to potential reactivity of the ketone and Boc-protected amine groups .

Q. What are the documented hazards associated with this compound?

  • Answer :

  • GHS Classifications :
Hazard CategoryH-CodeDescription
Acute ToxicityH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye DamageH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory tract irritation
  • Notes : No carcinogenicity data exists, but prolonged exposure should be avoided due to potential organ toxicity .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound derivatives?

  • Methodological Answer :

  • Boc Protection Strategy : Use DMAP (4-dimethylaminopyridine) as a catalyst with Boc2_2O (di-tert-butyl dicarbonate) in anhydrous dichloromethane. Maintain stoichiometric ratios (e.g., 1.2 eq Boc2_2O per amine group) and stir at room temperature for 16 hours .
  • Reduction of Ketone : Employ LiEt3_3BH (lithium triethylborohydride) in THF at -78°C to reduce the 7-oxo group to hydroxyl, achieving >90% yield .
  • Reaction Optimization Table :
StepReagents/ConditionsYield
Boc ProtectionBoc2_2O, DMAP, CH2_2Cl2_2, RT90%
Ketone ReductionLiEt3_3BH, THF, -78°C96%
CyanationBF3_3-Et2_2O, TMSCN, CH2_2Cl2_285%

Q. How to resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Data Gaps : Existing SDSs report acute toxicity (H302, H315) but lack chronic or reproductive toxicity data .
  • Experimental Design :

Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).

Use computational models (e.g., QSAR) to predict untested endpoints like bioaccumulation or endocrine disruption .

Cross-validate with structural analogs (e.g., tert-butyl 6-oxo-2-azaspiro[4.4]nonane derivatives) to infer toxicity profiles .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR : 1^1H and 13^{13}C NMR to verify spirocyclic framework and Boc protection. Key signals: tert-butyl group (~1.4 ppm), carbonyl (170–175 ppm in 13^{13}C) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 254.34 for C14_{14}H23_{23}NO3_3) .
  • Purity Assessment : HPLC with UV detection (220–254 nm) using C18 columns and acetonitrile/water gradients .

Q. How to design experiments to assess environmental risks despite limited ecotoxicological data?

  • Methodological Answer :

  • Degradation Studies : Perform hydrolysis/photolysis tests under EPA guidelines (e.g., OECD 111) to estimate half-life in water/soil .
  • Bioaccumulation Screening : Measure logP values (predicted ~2.5 for C14_{14}H23_{23}NO3_3) to assess lipid solubility and potential biomagnification .
  • Microtox Assay : Use Vibrio fischeri luminescence inhibition tests for acute aquatic toxicity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate
Reactant of Route 2
Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.